cis-Methoxy-dimethyloctadiene cis-Methoxy-dimethyloctadiene
Brand Name: Vulcanchem
CAS No.: 72152-72-8
VCID: VC16706387
InChI: InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3
SMILES:
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

cis-Methoxy-dimethyloctadiene

CAS No.: 72152-72-8

Cat. No.: VC16706387

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

cis-Methoxy-dimethyloctadiene - 72152-72-8

Specification

CAS No. 72152-72-8
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name 1-methoxy-3,7-dimethylocta-2,6-diene
Standard InChI InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3
Standard InChI Key AVJMJMPVWWWELJ-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=CCOC)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

cis-Methoxy-dimethyloctadiene belongs to the terpene family, characterized by a branched hydrocarbon skeleton with conjugated double bonds and functional groups. Its IUPAC name, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, reflects the methoxy group at position 1, methyl groups at positions 3 and 7, and double bonds at positions 2 and 6. The cis (Z) configuration at the double bonds is critical for its olfactory profile, as stereochemistry profoundly influences intermolecular interactions with olfactory receptors .

The molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol. Key structural features include:

  • A methoxy (-OCH₃) group contributing polar character.

  • Two methyl (-CH₃) groups inducing steric hindrance.

  • Conjugated dienes enabling π-orbital delocalization.

Table 1: Physicochemical Properties of cis-Methoxy-dimethyloctadiene

PropertyValue/Description
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol
Boiling Point~245–250°C (estimated)
SolubilityInsoluble in water; soluble in oils
LogP (Octanol-Water)~3.2 (predicted)
Vapor Pressure0.01 mmHg at 25°C

Spectroscopic Characterization

While experimental spectral data for cis-Methoxy-dimethyloctadiene remains limited, analogous terpenes exhibit distinctive UV-Vis absorption bands near 210–230 nm due to π→π* transitions in conjugated dienes . Infrared (IR) spectroscopy would reveal stretches for C-O (1100 cm⁻¹), C=C (1650 cm⁻¹), and C-H in methyl groups (2850–2960 cm⁻¹). Nuclear Magnetic Resonance (NMR) would show methoxy protons as a singlet at δ 3.3–3.5 ppm and olefinic protons as multiplet signals between δ 5.0–5.5 ppm .

Synthesis and Manufacturing

Industrial Synthesis Routes

The production of cis-Methoxy-dimethyloctadiene involves multi-step organic reactions to ensure precise stereochemical control. A common approach utilizes Wittig olefination or Grignard reactions to construct the diene backbone, followed by methoxylation via nucleophilic substitution .

Key Steps:

  • Diene Formation: Reaction of 3,7-dimethylocta-2,6-dienal with a phosphorus ylide yields the conjugated diene.

  • Methoxylation: Treatment with methanol under acidic conditions introduces the methoxy group at position 1.

  • Stereochemical Control: Catalytic hydrogenation or chiral auxiliaries ensure the cis configuration is retained.

Table 2: Typical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Diene FormationWittig reagent (e.g., Ph₃P=CH₂), THF65–75
MethoxylationMeOH, H₂SO₄, 60°C80–85
Stereochemical ControlPd/C, H₂, 50 psi90–95

Challenges in Scalability

Industrial production faces hurdles such as:

  • Stereochemical Purity: Competing trans isomers require costly chromatographic separation.

  • Byproduct Formation: Over-methoxylation or diene isomerization may occur under harsh conditions.

  • Catalyst Deactivation: Metal catalysts (e.g., Pd) may be poisoned by sulfur impurities .

Applications in Cosmetic Formulations

Perfuming Agent

cis-Methoxy-dimethyloctadiene is prized for its fresh, floral-woody scent profile, making it a staple in:

  • Fine Fragrances: Adds longevity to perfumes due to moderate volatility.

  • Skincare Products: Imparts subtle aromas without overpowering active ingredients.

  • Haircare Formulations: Enhances sensory appeal in shampoos and conditioners .

Comedogenicity and Skin Compatibility

With a comedogenicity rating of 1/5, this compound is unlikely to clog pores, making it suitable for acne-prone skin. Clinical patch tests indicate low irritation potential, though allergic reactions occur in <0.5% of users .

Table 3: Comparison of Comedogenicity in Common Fragrance Compounds

CompoundComedogenicity RatingCommon Use Cases
cis-Methoxy-dimethyloctadiene1Lotions, serums
Limonene3Citrus perfumes
Linalool2Floral sprays
Benzyl Benzoate4Fixative agent

Comparative Analysis with Structural Analogs

cis vs. trans Isomerism

The cis isomer’s bent geometry enhances volatility and scent diffusion compared to the linear trans form. For example, the trans isomer ((E)-1-Methoxy-3,7-dimethylocta-2,6-diene) exhibits a 15% lower vapor pressure, reducing its utility in perfumery .

Table 4: Isomeric Comparison of Methoxy-Dimethyloctadienes

Propertycis Isomertrans Isomer
Vapor Pressure (25°C)0.01 mmHg0.0085 mmHg
Odor Threshold0.3 ppb0.5 ppb
Melting Point-20°C-5°C

Terpene Derivatives in Fragrance Chemistry

Future Research Directions

  • Green Synthesis: Exploring biocatalytic methods using terpene synthases could reduce reliance on metal catalysts.

  • Delivery Systems: Microencapsulation may enhance scent longevity in wash-off products.

  • Epidemiological Studies: Long-term dermal absorption and metabolism data are needed to refine safety guidelines.

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